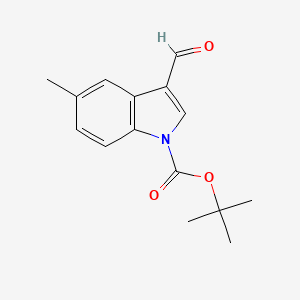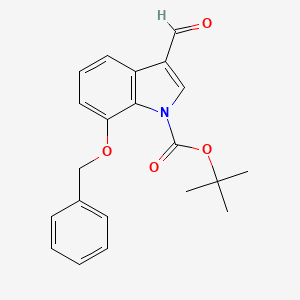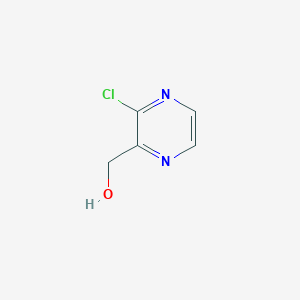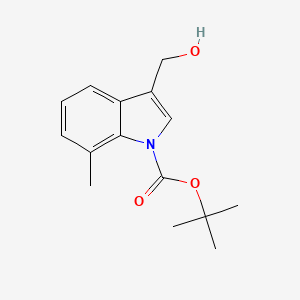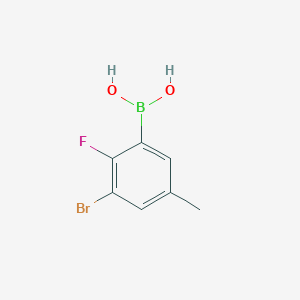
3-Bromo-2-fluoro-5-methylphenylboronic acid
Vue d'ensemble
Description
“3-Bromo-2-fluoro-5-methylphenylboronic acid” is a boronic acid compound with a molecular weight of 232.84 . It is a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (3-bromo-5-fluoro-2-methylphenyl)boronic acid . Its InChI code is 1S/C7H7BBrFO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3,11-12H,1H3 .Chemical Reactions Analysis
Boronic acids, including “3-Bromo-2-fluoro-5-methylphenylboronic acid”, are often used in Suzuki-Miyaura coupling reactions . This reaction is known for its mild and functional group tolerant reaction conditions, making it a popular choice for the synthesis of biaryl compounds .Physical And Chemical Properties Analysis
“3-Bromo-2-fluoro-5-methylphenylboronic acid” is a solid at room temperature . It has a density of 1.7±0.1 g/cm3 . The compound has a boiling point of 348.2±52.0 °C at 760 mmHg .Applications De Recherche Scientifique
Synthetic Methodologies and Catalysis
A significant application of 3-bromo-2-fluoro-5-methylphenylboronic acid is found in synthetic chemistry, where it serves as a precursor in various coupling reactions. Studies have shown its utility in the Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating complex organic structures. For instance, the Suzuki-Miyaura and related cross-couplings in aqueous solvents catalyzed by palladium complexes demonstrate the versatility of arylboronic acids in forming biaryls and heterobiaryls under environmentally friendly conditions (Nájera et al., 2004). Similarly, the preparation and catalytic activity of cyclopalladated complexes of thiophosphorylbenzoic acid thioamides highlight the role of boronic acid derivatives in facilitating novel catalytic processes, showcasing their importance in the synthesis of complex molecules (Kozlov et al., 2008).
Optical and Photophysical Applications
Another area of interest is the development of materials with unique optical and photophysical properties. Boronic acid derivatives have been explored for their potential in creating nanoparticles with enhanced brightness and emission tuning capabilities. For example, the construction of heterodifunctional polyfluorenes from boronic acid building blocks has led to nanoparticles that exhibit bright fluorescence emission with high quantum yields, which can be further tuned by energy transfer to attached dye labels (Fischer et al., 2013). This demonstrates the utility of boronic acid derivatives in the development of advanced materials for optical sensing, imaging, and light-emitting devices.
Chiral Separation Technologies
Furthermore, 3-bromo-2-fluoro-5-methylphenylboronic acid and its derivatives are utilized in chiral separation technologies. The synthesis of chiral stationary phases for high-performance liquid chromatography (HPLC) highlights the role of these compounds in enantioseparation, which is critical for pharmaceutical applications and the analysis of chiral compounds (Chankvetadze et al., 1997). These stationary phases offer exceptional chiral recognition abilities, underlining the importance of boronic acid derivatives in resolving racemic mixtures.
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
(3-bromo-2-fluoro-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRBZWKLVJIPQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659384 | |
| Record name | (3-Bromo-2-fluoro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-5-methylphenylboronic acid | |
CAS RN |
957066-00-1 | |
| Record name | (3-Bromo-2-fluoro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone](/img/structure/B1519832.png)
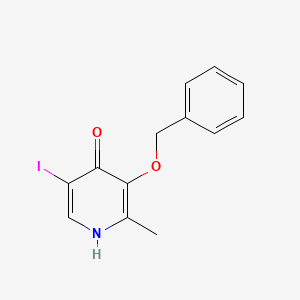
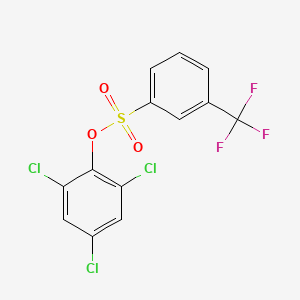
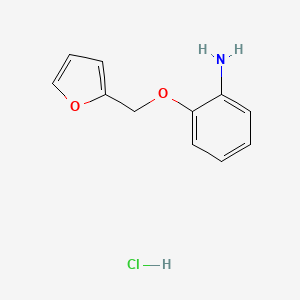
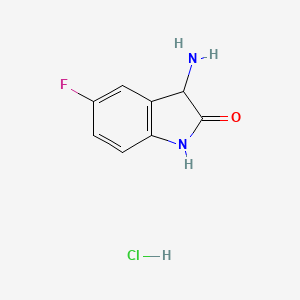
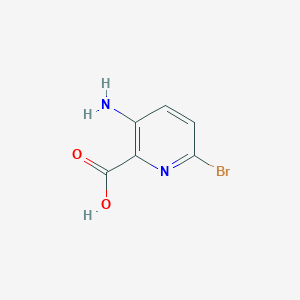
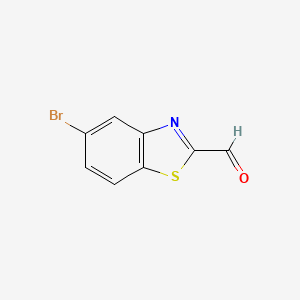
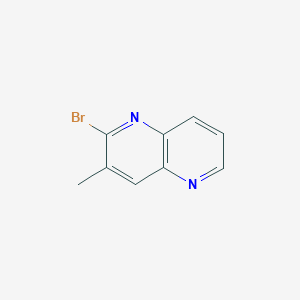
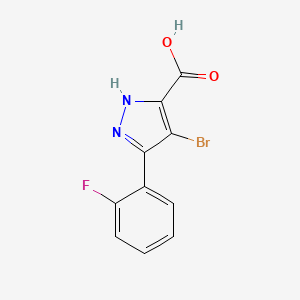
![5-(Tert-butoxycarbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B1519846.png)
